molecular formula C23H20FN3O3S B14119423 N-ethyl-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide

N-ethyl-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide

Cat. No.: B14119423
M. Wt: 437.5 g/mol
InChI Key: AFSDTMKLCBTLSS-UHFFFAOYSA-N
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Description

N-ethyl-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, a fluorophenyl group, and an N-phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactions, automated synthesis, and advanced purification techniques to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized thienopyrimidine derivatives, while substitution reactions can introduce new functional groups into the molecule .

Mechanism of Action

The mechanism of action of N-ethyl-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling and function. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thienopyrimidine derivatives and fluorophenyl-containing molecules. Examples include:

Uniqueness

N-ethyl-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a thienopyrimidine core with a fluorophenyl group and an N-phenylacetamide moiety sets it apart from other similar compounds .

Properties

Molecular Formula

C23H20FN3O3S

Molecular Weight

437.5 g/mol

IUPAC Name

N-ethyl-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide

InChI

InChI=1S/C23H20FN3O3S/c1-2-25(18-6-4-3-5-7-18)20(28)15-26-19-12-13-31-21(19)22(29)27(23(26)30)14-16-8-10-17(24)11-9-16/h3-13H,2,14-15H2,1H3

InChI Key

AFSDTMKLCBTLSS-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)SC=C3

Origin of Product

United States

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